Cas no 83947-55-1 (trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane)

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane structure
83947-55-1 structure
Product Name:trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Numéro CAS:83947-55-1
Le MF:C14H27BO2
Mégawatts:238.173984766006
MDL:MFCD03453667
CID:90863
PubChem ID:24884180
Update Time:2024-10-26

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
    • 1-Octen-1-ylboronic acid, pinacol ester
    • trans-4,4,5,5-Tetramethyl-2-(1-octenyl)-1,3,2-diox aborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-octenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-octenyl- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-((E)-oct-1-enyl)-1,3,2-dioxaborolane
    • trans-1-octen-1-ylboronic acid pinacol ester, 95%
    • trans-1-Octenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(oct-1-en-1-yl)-1,3,2-dioxaborolane
    • TRANS-4,4,5,5-TETRAMETHYL-2-(1-OCTENYL)-1,3,2-DIOXABOROLANE
    • E-Octen-1-ylboronic acid pinacol ester
    • SCHEMBL5704229
    • 1-octenylboronic acid pinacol ester
    • trans-1-Octen-1-ylboronic acid, pinacol ester
    • trans-1-(oct-1-en-1-yl)boronic acid, pinacol ester
    • AT16042
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(1-octen-1-yl)-
    • 4,4,5,5-Tetramethyl-2-[(E)-1-octenyl]-1,3,2-dioxaborolane
    • MFCD03453667
    • trans-1-Octen-1-ylboronic acid pinacol ester
    • DTXSID80420707
    • BS-23541
    • 1,3,3-Trimethylindolino-6-bromobenzopyrylospiran
    • (E)-4,4,5,5-tetramethyl-2-(oct-1-enyl)-1,3,2-dioxaborolane
    • CS-0176216
    • 170942-79-7
    • (2-PHENYL-1,3-OXAZOL-4-YL)ACETICACID
    • AKOS015910438
    • 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane
    • (E)-2-(1-OCTENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 4,4,5,5-tetramethyl-2-(oct-1-en-1-yl)-1,3,2-dioxaborolane
    • KQTOSGTXAFJZSJ-VAWYXSNFSA-N
    • 83947-55-1
    • MDL: MFCD03453667
    • Piscine à noyau: 1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+
    • La clé Inchi: KQTOSGTXAFJZSJ-VAWYXSNFSA-N
    • Sourire: C(/B1OC(C)(C)C(C)(C)O1)=C\CCCCCC
    • BRN: 7291389

Propriétés calculées

  • Qualité précise: 238.21
  • Masse isotopique unique: 238.21
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 6
  • Complexité: 243
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: Rien du tout
  • Surface topologique des pôles: 18.5A^2

Propriétés expérimentales

  • Couleur / forme: Liquide incolore
  • Dense: 0.881 g/mL at 25 °C
  • Point d'ébullition: 86-90 °C/0.4-0.5 mmHg
  • Point d'éclair: Degrés Fahrenheit: > 230 ° f
    Degrés Celsius: > 110 ° C
  • Indice de réfraction: n20/D 1.446
  • Le PSA: 18.46000
  • Le LogP: 4.14440
  • Solubilité: (mg/m1)

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB175209-1 g
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
1g
€165.30 2023-05-07
abcr
AB175209-5 g
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
5g
€420.10 2023-05-07
abcr
AB175209-25 g
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
25g
€867.40 2022-06-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19697-250mg
trans-1-Octenylboronic acid pinacol ester, 97%
83947-55-1 97%
250mg
¥1025.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19697-1g
trans-1-Octenylboronic acid pinacol ester, 97%
83947-55-1 97%
1g
¥1611.00 2023-03-09
SHENG KE LU SI SHENG WU JI SHU
sc-237140-1g
trans-1-Octen-1-ylboronic acid pinacol ester,
83947-55-1
1g
¥677.00 2023-09-05
abcr
AB175209-250 mg
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
250mg
€102.70 2023-05-07
abcr
AB175209-250mg
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
250mg
€105.70 2025-04-16
abcr
AB175209-1g
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
1g
€177.30 2025-04-16
abcr
AB175209-5g
trans-1-Octen-1-ylboronic acid, pinacol ester; .
83947-55-1
5g
€453.00 2025-04-16

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Water ,  Oxygen Catalysts: Copper Solvents: Toluene ;  10 h, 80 °C
Référence
Creating High Regioselectivity by Electronic Metal-Support Interaction of a Single-Atomic-Site Catalyst
Li, Wen-Hao ; et al, Journal of the American Chemical Society, 2021, 143(37), 15453-15461

Méthode de production 2

Conditions de réaction
1.1 Solvents: Dichloromethane
2.1 Solvents: 1,2-Dichloroethane
Référence
Mild and stereoselective hydroborations of functionalized alkynes and alkenes using pinacolborane
Tucker, Charles E.; et al, Journal of Organic Chemistry, 1992, 57(12), 3482-5

Méthode de production 3

Conditions de réaction
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.3 12 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Référence
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides
Morrill, Christie; et al, Journal of Organic Chemistry, 2003, 68(15), 6031-6034

Méthode de production 4

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
2.1 Catalysts: Triethylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Diethyl ether ,  Tetrahydrofuran ;  18 h, 50 °C; 50 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Facile transformation of αβ-unsaturated carboxylic acids to alkenylboronic esters via rhodium-catalyzed decarbonylative borylation of α,β-unsaturated thioesters
Niwa, Takashi; et al, Chemistry Letters, 2017, 46(9), 1315-1318

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C
2.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Référence
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Méthode de production 6

Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ;  0 °C
2.1 Catalysts: Zirconocene chloride hydride
Référence
Pinacolborane
Ramachandran, P. Veeraraghavan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Méthode de production 7

Conditions de réaction
1.1 10 h, 200 °C
2.1 Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C
3.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Référence
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Méthode de production 8

Conditions de réaction
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene ;  rt; 2 h, 60 °C
Référence
Zwitterion-Initiated Hydroboration of Alkynes and Styrene
Bismuto, Alessandro ; et al, Advanced Synthesis & Catalysis, 2021, 363(9), 2382-2385

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Dicyclohexylborane ;  0 °C; 2 h, rt
1.2 Reagents: Oxygen ;  2 h, rt
Référence
Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron
Shirakawa, Kazuya; et al, Synthesis, 2004, (11), 1814-1820

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Carbonylchlorobis(triphenylphosphine)rhodium Solvents: Dichloromethane
Référence
A study of hydroboration of alkenes and alkynes with pinacolborane catalyzed by transition metals
Pereira, Schubert; et al, Tetrahedron Letters, 1996, 37(19), 3283-3286

Méthode de production 11

Conditions de réaction
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C; 70 °C → -40 °C
1.2 Reagents: Methanol ;  1 h, -40 °C
1.3 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Référence
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium methoxide ,  Oxygen Catalysts: Copper iron oxide (CuFe2O4) (copper supported) Solvents: Ethanol ;  2 h, 22 °C
Référence
Efficient heterogeneous hydroboration of alkynes: enhancing the catalytic activity by Cu(0) incorporated CuFe2O4 nanoparticles
Zeng, Xianghua; et al, New Journal of Chemistry, 2018, 42(21), 17346-17350

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Triphenylphosphine ,  Magnesium oxide ,  Iron Solvents: Toluene ;  23 h, 1.5 bar, 160 °C
Référence
Catalytic stereoselective addition to alkynes. Borylation or silylation promoted by magnesia-supported iron oxide and cis-diboronation or silaboration by supported platinum nanoparticles
Khan, Anish; et al, Journal of Catalysis, 2015, 329, 401-412

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triethylaluminum Catalysts: (SP-4-1)-[Bis[2-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino-κP]phenyl]methylsi… Solvents: Toluene ;  6 h, 60 °C
Référence
Efficient Synthesis of Diborylalkenes from Alkenes and Diboron by a New PSiP-Pincer Palladium-Catalyzed Dehydrogenative Borylation
Takaya, Jun; et al, Journal of the American Chemical Society, 2011, 133(33), 12980-12983

Méthode de production 15

Conditions de réaction
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Référence
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides
Morrill, Christie; et al, Journal of Organic Chemistry, 2003, 68(15), 6031-6034

Méthode de production 16

Conditions de réaction
1.1 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Diisopropylethylamine ;  0 °C; 0 °C → rt; 1 h, rt
Référence
Electrophilic Borylation of Terminal Alkenes with BBr3/2,6-Disubstituted Pyridines
Tanaka, Shinya ; et al, Organic Letters, 2018, 20(7), 1828-1831

Méthode de production 17

Conditions de réaction
1.1 Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ;  10 - 60 min, 25 °C
Référence
H2-Acceptorless Dehydrogenative Boration and Transfer Boration of Alkenes Enabled by Zirconium Catalyst
Shi, Xiaonan ; et al, Angewandte Chemie, 2019, 58(45), 16167-16171

Méthode de production 18

Conditions de réaction
1.1 Catalysts: Triethylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Diethyl ether ,  Tetrahydrofuran ;  18 h, 50 °C; 50 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Facile transformation of αβ-unsaturated carboxylic acids to alkenylboronic esters via rhodium-catalyzed decarbonylative borylation of α,β-unsaturated thioesters
Niwa, Takashi; et al, Chemistry Letters, 2017, 46(9), 1315-1318

Méthode de production 19

Conditions de réaction
1.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Référence
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

Méthode de production 20

Conditions de réaction
Référence
Synthesis of Conjugated Allenes through Copper-Catalyzed γ-Selective and Stereospecific Coupling between Propargylic Phosphates and Aryl- or Alkenylboronates
Yang, Mingyu; et al, Organic Letters, 2012, 14(3), 816-819

Méthode de production 21

Conditions de réaction
1.1 Catalysts: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ;  0 °C
2.1 Catalysts: Carbonylchlorobis(triphenylphosphine)rhodium
Référence
Pinacolborane
Ramachandran, P. Veeraraghavan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Méthode de production 22

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  45 min, 0 °C
1.2 Reagents: Sulfuric acid ;  0 °C → rt; 3 h, rt
2.1 10 h, 200 °C
3.1 Catalysts: Zirconocene chloride hydride Solvents: tert-Butyl methyl ether ;  4 h, rt → 70 °C
4.1 Solvents: Diethyl ether ;  -40 °C; 4 h, rt
Référence
Zirconium-Catalyzed Synthesis of Alkenylaminoboranes: From a Reliable Preparation of Alkenylboronates to a Direct Stereodivergent Access to Alkenyl Bromides
Birepinte, Melodie; et al, Organic Letters, 2020, 22(7), 2838-2843

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Raw materials

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Preparation Products

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83947-55-1)trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Numéro de commande:A1211319
État des stocks:in Stock
Quantité:5g/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 2 September 2024 15:59
Prix ($):743.0/196.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83947-55-1)trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
A1211319
Pureté:99%/99%
Quantité:5g/1g
Prix ($):743.0/196.0
Courriel